molecular formula C10H17NS B503573 N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine CAS No. 681838-88-0

N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine

Cat. No.: B503573
CAS No.: 681838-88-0
M. Wt: 183.32g/mol
InChI Key: UADDNZAVVPXTSS-UHFFFAOYSA-N
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Description

N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This particular compound features a tert-butyl group and a 5-methyl-2-thienyl group attached to the nitrogen atom, making it a tertiary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine typically involves the reaction of tert-butylamine with a suitable 5-methyl-2-thienylmethyl halide under basic conditions. The reaction can be carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure efficient mixing and reaction rates, as well as purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into secondary or primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or thienyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or primary amines.

Scientific Research Applications

N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of amines on biological systems.

    Medicine: Investigation of its pharmacological properties and potential therapeutic uses.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action for N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine would depend on its specific application. In general, amines can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound’s effects would be mediated through these interactions, potentially altering biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-N-methylamine: A simpler tertiary amine with similar steric properties.

    N-(tert-butyl)-N-phenylamine: Another tertiary amine with an aromatic group attached to the nitrogen.

    N-(tert-butyl)-N-(2-thienyl)methylamine: A compound with a similar thienyl group but without the methyl substitution.

Uniqueness

N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine is unique due to the presence of both the tert-butyl and 5-methyl-2-thienyl groups. This combination of steric and electronic properties can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methyl-N-[(5-methylthiophen-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADDNZAVVPXTSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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